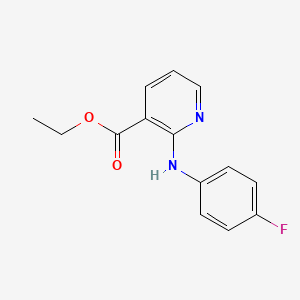![molecular formula C14H14INO2 B12617537 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one CAS No. 918785-26-9](/img/structure/B12617537.png)
2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyranoquinoline core, which is a fused ring system combining pyran and quinoline structures, and is further substituted with iodine and methyl groups.
Preparation Methods
The synthesis of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogen exchange reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one include other pyranoquinoline derivatives These compounds share the core structure but differ in their substituents, which can significantly alter their chemical and biological properties
Properties
CAS No. |
918785-26-9 |
|---|---|
Molecular Formula |
C14H14INO2 |
Molecular Weight |
355.17 g/mol |
IUPAC Name |
2-iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5-one |
InChI |
InChI=1S/C14H14INO2/c1-8-10(15)7-18-13-12(8)9-5-3-4-6-11(9)16(2)14(13)17/h3-6,8,10H,7H2,1-2H3 |
InChI Key |
PRFOMHSISUEYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(COC2=C1C3=CC=CC=C3N(C2=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)
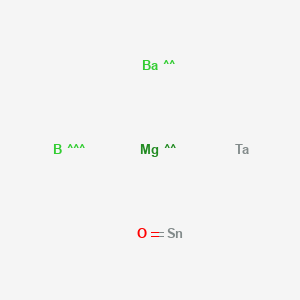
methanone](/img/structure/B12617475.png)


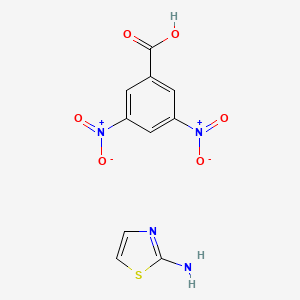

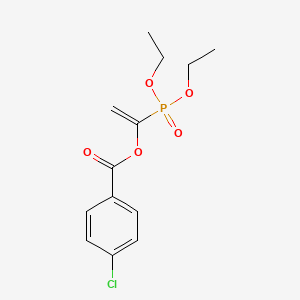
![3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12617522.png)
![L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12617525.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)
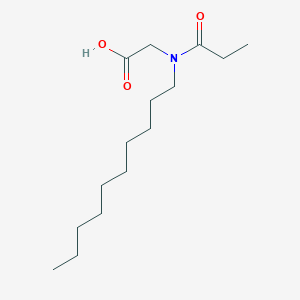
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)
